molecular formula C21H25ClN2O4S B11598228 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11598228
M. Wt: 437.0 g/mol
InChI Key: NJJPIZXRIKVTPC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chlorophenoxy group, a sulfonyl-substituted phenyl group, and an ethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-chlorophenoxyacetic acid is then reacted with 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-17-7-5-6-14-24(17)29(26,27)18-12-10-16(11-13-18)23-21(25)15-28-20-9-4-3-8-19(20)22/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25)

InChI Key

NJJPIZXRIKVTPC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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